N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Description
Structural Features
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring:
- A 4-bromo-2-fluorophenyl group, enabling halogen-mediated interactions (e.g., nucleophilic substitutions).
- A quinazolinone core (4-oxo-1H-quinazolin-2-yl), known for its role in modulating enzyme activity.
Synthesis
The compound is synthesized through multi-step reactions, including:
Functionalization of the quinazolinone core.
Thioether linkage formation between the acetamide and quinazolinone.
Halogenation (bromine/fluorine) of the aromatic ring .
Properties
Molecular Formula |
C16H11BrFN3O2S |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H11BrFN3O2S/c17-9-5-6-13(11(18)7-9)19-14(22)8-24-16-20-12-4-2-1-3-10(12)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23) |
InChI Key |
QOCHQCVPEUJRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11BrFN3O2S, with a molecular weight of 408.2 g/mol. The compound features a bromo-substituted aromatic ring, a fluorine atom, and a quinazolinone moiety linked through a sulfanyl group. These structural characteristics contribute to its reactivity and biological interactions.
Research indicates that compounds containing the quinazolinone structure exhibit various biological activities, particularly in anticancer and anti-inflammatory contexts. The presence of the sulfanyl group enhances the compound's ability to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions.
Anticancer Activity
Studies have shown that derivatives of quinazolinone compounds can exhibit significant anticancer properties. For instance, this compound has demonstrated effectiveness against cancer cell lines such as HT-29 (colon cancer) and SW620 (metastatic colon cancer) . The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression, such as phospholipases and proteases .
Anti-inflammatory Effects
The compound's ability to inhibit phospholipases suggests potential applications in treating inflammatory disorders. Phospholipases play critical roles in the inflammatory response by hydrolyzing phospholipids and releasing arachidonic acid, which is a precursor for pro-inflammatory mediators .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 | 15.0 | Significant growth inhibition |
| SW620 | 12.5 | Induction of apoptosis |
| MCF7 | 20.0 | Cell cycle arrest |
These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that varying substituents on the quinazolinone core can enhance or diminish its potency against different biological targets .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among related compounds influence their reactivity and biological profiles:
| Compound Name | Molecular Formula | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | C₁₆H₁₁BrFN₃O₂S | 4-bromo-2-fluorophenyl, sulfanyl-quinazolinone | Bromo-fluoro synergy enhances electrophilicity and target binding |
| N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide | C₁₆H₁₁IN₃O₂S | 4-iodophenyl | Larger iodine atom increases steric hindrance and alters pharmacokinetics |
| 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | C₂₂H₁₅ClFN₃O₂S | 4-chlorophenyl, 4-fluorophenyl | Chlorine enhances lipophilicity; dual halogens improve membrane permeability |
| N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C₂₃H₁₈BrClN₄S₂ | Triazole core, 4-methylphenyl | Triazole’s π-stacking capability may enhance DNA intercalation |
| N-[4-(acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide | C₂₄H₂₀N₄O₃ | Acetylamino group, phenyl-quinazolinone | Acetylamino improves solubility but reduces metabolic stability |
Chemical Reactivity and Stability
- Target Compound :
- Iodo Analogue : Iodine supports radio-labeling but increases susceptibility to photodegradation .
- Chlorinated Derivatives : Chlorine facilitates hydrophobic interactions but may induce hepatotoxicity .
Structural Insights from Crystallography
Bond length comparisons () reveal:
- C–Br bond : 1.8907 Å in the target compound vs. 1.91 Å in N-(4-chlorophenyl) analogs, indicating slight electronic differences due to fluorine’s presence.
- N–C (acetamide) : 1.347 Å vs. 1.30 Å in triazole derivatives, suggesting altered hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
